

# Troubleshooting unexpected phenotypic changes with Canagliflozin

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Compound of Interest		
Compound Name:	Canagliflozin	
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## Technical Support Center: Canagliflozin Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes in their experiments with **Canagliflozin**.

### Frequently Asked Questions (FAQs)

Q1: We are observing changes in cellular metabolism in a cell line that does not express SGLT2. Is this a known off-target effect of **Canagliflozin**?

A1: Yes, this is a well-documented SGLT2-independent effect of **Canagliflozin**. Unlike other SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, **Canagliflozin** can directly inhibit mitochondrial complex I of the respiratory chain.[1][2][3][4] This inhibition leads to an increase in the cellular AMP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1] [2][5] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to a variety of metabolic changes, including the inhibition of lipid synthesis and alterations in glucose uptake.[1][2]

Q2: Our experiment shows a decrease in cell proliferation in cancer cells treated with **Canagliflozin**, but we did not expect this based on its function as an SGLT2 inhibitor. What could be the mechanism?



A2: The anti-proliferative effects of **Canagliflozin** in cancer cells are often independent of SGLT2 inhibition and are linked to its effects on mitochondrial function and cellular metabolism. [4][6] By inhibiting mitochondrial complex I, **Canagliflozin** can suppress cancer cell proliferation.[4][7] This can also lead to the inhibition of pathways like mTOR, which are crucial for cancer cell growth.[7][8] Additionally, **Canagliflozin** has been shown to reduce glutamine metabolism, which is a key fuel source for many cancer cells.[6]

Q3: We have observed contradictory effects of **Canagliflozin** on mitochondrial function in different cell types. In one experiment with adipocytes, mitochondrial biogenesis was increased, while in another with skeletal muscle cells, mitochondrial function was decreased. Why is this?

A3: The effects of **Canagliflozin** on mitochondrial function can be cell-type specific. In adipocytes, **Canagliflozin** has been shown to induce mitochondrial biogenesis and increase oxidative phosphorylation, fatty acid oxidation, and thermogenesis through an AMPK-Sirt1-Pgc-1α signaling pathway.[9] Conversely, in a model of skeletal muscle insulin resistance, **Canagliflozin** was found to decrease mitochondrial and glycolytic metabolism.[10][11] These differing effects likely arise from the unique metabolic wiring and signaling pathway activities in each cell type. When troubleshooting, it is critical to consider the specific cellular context of your experiment.

Q4: Our results indicate an alteration in cellular signaling pathways, specifically AMPK activation. How does **Canagliflozin** induce this?

A4: **Canagliflozin** activates AMP-activated protein kinase (AMPK) primarily by inhibiting mitochondrial complex I.[1][2][12] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and a corresponding increase in the cellular ratio of AMP to ATP. [1][2] The rise in AMP levels allosterically activates AMPK. This mechanism is distinct from its SGLT2 inhibitory action.[1]

### **Troubleshooting Guides**

## Issue 1: Unexpected Changes in Cellular Respiration and Metabolism

Symptoms:



- Altered oxygen consumption rates (OCR) in Seahorse assays.
- Changes in extracellular acidification rates (ECAR).
- Unexpected shifts in metabolite levels (e.g., lactate, glutamine).
- Phenotypes observed in SGLT2-negative cell lines.

#### Possible Cause:

• Inhibition of mitochondrial complex I by **Canagliflozin**, leading to AMPK activation and subsequent metabolic reprogramming.[1][2][3][4]

#### **Troubleshooting Steps:**

- Confirm SGLT2-Independence:
  - Experiment: Compare the effects of Canagliflozin with other SGLT2 inhibitors that have minimal off-target mitochondrial effects (e.g., Dapagliflozin, Empagliflozin) at equivalent concentrations.[1][2][5]
  - Expected Outcome: If the phenotype is specific to Canagliflozin, it is likely SGLT2independent.
- Assess Mitochondrial Function Directly:
  - Experiment: Perform a mitochondrial stress test using a Seahorse XF Analyzer to measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
  - Expected Outcome: Canagliflozin treatment may lead to a decrease in these parameters, indicative of mitochondrial dysfunction.
- Measure AMPK Activation:
  - Experiment: Use Western blotting to detect the phosphorylation of AMPK (at Thr172) and its downstream target Acetyl-CoA Carboxylase (ACC) (at Ser79).[2]



- Expected Outcome: An increase in the phosphorylation of both AMPK and ACC would confirm the activation of this pathway.
- Metabolomic Analysis:
  - Experiment: Perform targeted or untargeted metabolomics to identify specific metabolic pathways affected by Canagliflozin.
  - Expected Outcome: This can reveal shifts in glycolysis, the TCA cycle, and amino acid metabolism, such as a reduction in glutamine metabolism.

# Issue 2: Unanticipated Effects on Cell Viability, Proliferation, or Apoptosis

#### Symptoms:

- Reduced cell proliferation or increased apoptosis in cell types not expected to be affected.
- Contradictory results compared to other SGLT2 inhibitors.

#### Possible Causes:

- Activation of AMPK, which can inhibit cell growth.[8]
- Inhibition of the mTOR signaling pathway, a key regulator of cell proliferation.
- Induction of oxidative stress and ferroptosis.[13][14][15]
- Modulation of other signaling pathways such as PI3K/AKT/GSK-3β and Wnt/β-catenin.[16]

#### **Troubleshooting Steps:**

- Evaluate Key Signaling Pathways:
  - Experiment: Use Western blotting to assess the phosphorylation status of key proteins in the AMPK, mTOR (e.g., p70S6K, 4E-BP1), and MAPK/ERK pathways.[7][14]



- Expected Outcome: Canagliflozin may increase AMPK phosphorylation while decreasing the phosphorylation of mTOR and ERK pathway components.
- Assess Oxidative Stress:
  - Experiment: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[13][14][17]
  - Expected Outcome: An increase in ROS levels may be observed, which can contribute to apoptosis.
- Investigate Ferroptosis:
  - Experiment: Measure markers of ferroptosis, such as lipid ROS levels (using probes like C11-BODIPY), and the expression of key proteins like GPX4 and xCT/SLC7A11.[14][15]
  - Expected Outcome: Canagliflozin may induce ferroptosis, characterized by an increase in lipid ROS and alterations in the expression of ferroptosis-regulating proteins.

### **Quantitative Data Summary**



Parameter	Cell Type	Canagliflozin Concentration	Observed Effect	Reference
AMPK Phosphorylation (Thr172)	HEK-293 cells	10 μΜ	Significant Increase	[2]
ACC Phosphorylation (Ser79)	Hepatocytes	10 μΜ	Significant Increase	[2]
Oxygen Consumption Rate (Complex I-driven)	Permeabilized PC3 cells	10 μΜ	~50% Inhibition	[4]
Cell Proliferation	Glioblastoma cell lines	40 μΜ	Significant Inhibition	[8]
Glucose Uptake	Glioblastoma cell lines	40 μΜ	Significant Inhibition	[8]
Reactive Oxygen Species (ROS)	H9C2 Cardiomyocytes	10 μΜ	Significant Reduction (under glucolipotoxic conditions)	[18]
Mitochondrial Biogenesis (PGC-1α expression)	Differentiated Adipocytes	10 μΜ	Significant Increase	[9]
Mitochondrial Function (Oxygen Consumption)	C2C12 Myotubes	Not specified	Decreased	[10]

## **Experimental Protocols**



## Protocol 1: Western Blot for AMPK and ACC Phosphorylation

- Cell Lysis:
  - Treat cells with **Canagliflozin** or vehicle control for the desired time.
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total
     AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Quantify band intensities using densitometry software.



# Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)

- Cell Seeding and Treatment:
  - Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
  - Treat cells with Canagliflozin, vehicle control, and a positive control (e.g., H<sub>2</sub>O<sub>2</sub>) for the desired duration.
- Staining with DCFH-DA:
  - Remove the treatment media and wash the cells with warm PBS.
  - $\circ$  Incubate the cells with 10  $\mu$ M 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
- Fluorescence Measurement:
  - Wash the cells with PBS to remove excess probe.
  - Add fresh PBS or phenol red-free media to the wells.
  - Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
- Data Analysis:
  - Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.

### **Visualizations**

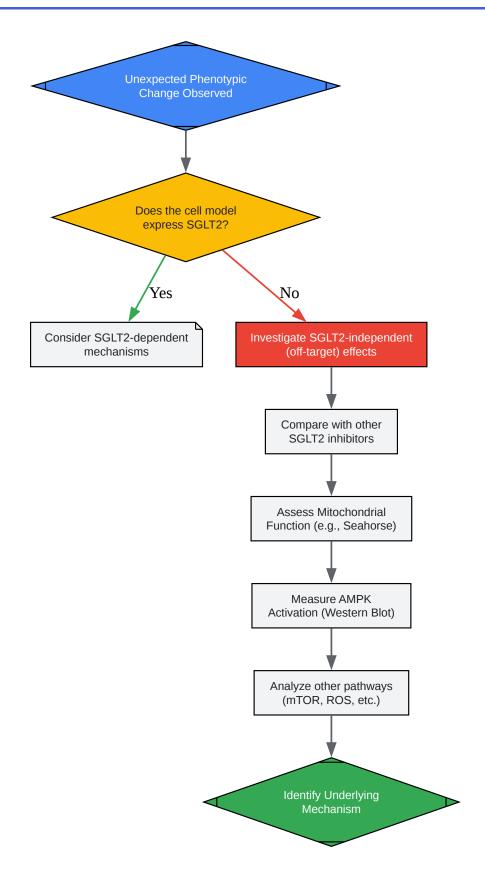




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Caption: SGLT2-independent signaling pathway of Canagliflozin.





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Caption: Troubleshooting workflow for unexpected **Canagliflozin** effects.



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